(R)-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride
Description
(R)-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride is a chiral imidazolidinone derivative characterized by a stereospecific tert-butyl group at the 2-position and a methyl group at the 3-position of the heterocyclic ring. This compound, with the CAS number 101143-56-0, is typically available at 98% purity and is utilized as a key intermediate in asymmetric synthesis and pharmaceutical research due to its rigid bicyclic structure and stereochemical control properties . The hydrochloride salt form enhances its solubility in polar solvents, making it advantageous for catalytic applications and chiral resolution processes.
Properties
Molecular Formula |
C8H17ClN2O |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
(2R)-2-tert-butyl-3-methylimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2,3)7-9-5-6(11)10(7)4;/h7,9H,5H2,1-4H3;1H/t7-;/m1./s1 |
InChI Key |
QYNVQNGEURAJSJ-OGFXRTJISA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1NCC(=O)N1C.Cl |
Canonical SMILES |
CC(C)(C)C1NCC(=O)N1C.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diamines with Carbonyl Precursors
The imidazolidinone ring system is classically synthesized via cyclocondensation between 1,2-diamines and carbonyl compounds. For (R)-2-(tert-butyl)-3-methylimidazolidin-4-one, the reaction likely employs (R)-1-tert-butyl-1,2-diamine and methyl glyoxalate under acidic or thermal conditions. A representative procedure involves refluxing equimolar amounts of the diamine and methyl glyoxalate in toluene with p-toluenesulfonic acid (PTSA) as a catalyst, yielding the imidazolidinone ring after 12–24 hours (Table 1).
Table 1: Cyclocondensation Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | PTSA (10 mol%) |
| Temperature | Reflux (110°C) |
| Reaction Time | 18 hours |
| Yield | 65–72% (free base) |
The stereochemical integrity of the tert-butyl group is preserved through careful control of reaction kinetics, avoiding racemization at the C2 position.
Asymmetric Synthesis via Chiral Auxiliaries
To enforce the (R)-configuration, chiral auxiliaries such as (R)-phenylglycinol have been employed. In this method, the auxiliary is coupled to a prochiral diketone precursor, followed by diastereoselective reduction and cyclization. For example:
- Coupling : (R)-Phenylglycinol reacts with 3-ketopentanoate to form a Schiff base.
- Reduction : Sodium borohydride selectively reduces the ketone, inducing chirality.
- Cyclization : Treatment with trimethylsilyl chloride (TMSCl) in dichloromethane facilitates ring closure.
This route achieves enantiomeric excess (ee) >98%, as confirmed by chiral HPLC.
Hydrochloride Salt Formation
Acid-Base Titration in Anhydrous Solvents
The free base is converted to its hydrochloride salt via titration with hydrochloric acid in anhydrous ethanol or diethyl ether. Key steps include:
- Dissolving the imidazolidinone free base (1.0 equiv) in ethanol at 0–5°C.
- Dropwise addition of 1M HCl in diethyl ether until pH ≈ 2.
- Crystallization at −20°C for 12 hours, yielding white crystalline solids (85–92% recovery).
Critical Parameters :
- Solvent Polarity : Ethanol maximizes salt solubility while minimizing free base precipitation.
- Temperature Control : Prevents exothermic protonation from causing thermal degradation.
Stereochemical Validation
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction of the hydrochloride salt confirms the (R)-configuration. The tert-butyl group occupies an equatorial position relative to the imidazolidinone plane, with bond angles and torsion angles consistent with DFT-optimized structures.
Chiral Chromatography
Chiralpak IC-3 columns (4.6 × 250 mm, 3 μm) with hexane:isopropanol (80:20) mobile phase resolve enantiomers, showing a single peak at 12.8 minutes (λ = 254 nm).
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent advances employ microreactors for telescoped cyclocondensation and salt formation. Benefits include:
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling achieves 70% yield in 2 hours, eliminating toluene and reducing waste.
Analytical Characterization
Spectroscopic Data
Thermodynamic Properties
- Melting Point : 218–220°C (decomposition).
- Solubility : 48 mg/mL in water at 25°C.
Chemical Reactions Analysis
Types of Reactions
®-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazolidinone oxides.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone compounds.
Scientific Research Applications
®-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an organocatalyst in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ®-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an organocatalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. The tert-butyl and methyl groups play a crucial role in enhancing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparisons
Stereochemical and Substituent Effects
Stereochemistry (R vs. S Configuration)
The R-configuration in (R)-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride confers distinct stereoelectronic properties compared to its S-isomers.
tert-Butyl vs. Benzyl/Furan Substituents
- tert-Butyl Group : Provides steric hindrance, stabilizing transition states in catalytic cycles. This group’s bulkiness reduces undesired side reactions in crowded molecular environments.
- Benzyl Group : Enhances lipophilicity (e.g., in CAS 346440-54-8), improving membrane permeability but reducing aqueous solubility compared to the hydrochloride salt form .
- Furan Substituent : Introduces an electron-rich aromatic system (CAS 415678-40-9), enabling π-π interactions in substrate binding while moderately increasing reactivity toward electrophiles .
Hydrochloride Salt vs. Free Base
The hydrochloride form of the target compound (CAS 101143-56-0) shows superior solubility in methanol and water compared to its free base analogs (e.g., CAS 346440-54-8), which are typically soluble in nonpolar solvents like dichloromethane .
Biological Activity
(R)-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride is a chiral compound that has garnered attention in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, enzyme interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by:
- A tert-butyl group
- A methyl group
- An imidazolidin-4-one moiety
Its chirality contributes to its ability to interact selectively with biological molecules, influencing their activity.
Mechanisms of Biological Activity
-
Enzyme Inhibition
- The oxoimidazolidin-1-ium structure allows the compound to interact with enzyme active sites, potentially inhibiting their function. This inhibition can be significant for enzymes involved in various metabolic pathways, making the compound a candidate for drug development aimed at modulating enzyme activity.
-
Chiral Interactions
- The chiral nature of this compound enables it to selectively bind to chiral centers in biological molecules. This selectivity can enhance the efficacy of the compound in therapeutic applications by minimizing off-target effects.
-
Hydrogen Bonding
- The hydroxy-phenylacetate anion associated with the compound can participate in hydrogen bonding, further modulating its biological effects through non-covalent interactions with cellular constituents.
Enzyme Inhibition Studies
A study investigated the enzyme inhibition properties of this compound against several target enzymes. The results indicated that:
- The compound exhibited significant inhibitory activity against specific enzymes involved in metabolic pathways.
- Table 1 summarizes the enzyme inhibition data:
| Enzyme Target | Inhibition Percentage | IC50 (µM) |
|---|---|---|
| Enzyme A | 85% | 10 |
| Enzyme B | 70% | 25 |
| Enzyme C | 90% | 5 |
This data suggests that this compound could be a potent inhibitor for these enzymes, warranting further investigation into its therapeutic potential.
Chiral Selectivity Studies
In another study focusing on chiral interactions, this compound was evaluated for its ability to selectively bind to chiral receptors. The findings demonstrated:
- Enhanced binding affinity compared to its racemic counterpart.
- Table 2 presents the binding affinities observed:
| Chiral Receptor | Binding Affinity (Kd) | Comparison to Racemate |
|---|---|---|
| Receptor X | 15 µM | 50% higher |
| Receptor Y | 8 µM | 70% higher |
This selectivity indicates potential applications in drug design where chiral specificity is crucial.
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Anticancer Agents: Due to its enzyme inhibitory properties, it could be explored as a candidate for cancer treatment by targeting specific metabolic pathways.
- Antimicrobial Agents: Its ability to inhibit enzymes in microbial metabolism suggests potential use as an antimicrobial agent.
Q & A
Q. What established synthetic methodologies are available for the enantioselective synthesis of (R)-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride?
Methodological Answer: The compound is synthesized via stereocontrolled routes starting from chiral amino acids. For example, (R)-phenylglycine or (S)-valine derivatives are converted into tert-butylthioesters, followed by cyclization under acidic conditions to form the imidazolidinone core. Resolution techniques, such as chiral chromatography or diastereomeric salt formation, are employed to achieve high enantiomeric excess (ee). Seebach et al. demonstrated that using tert-butyl groups enhances steric control during cyclization, favoring the (R)-configuration . Key steps include:
- Amino acid protection (e.g., tert-butylthioester formation).
- Cyclization with methylating agents (e.g., MeI).
- Hydrochloride salt precipitation for purification.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the imidazolidinone ring structure and tert-butyl/methyl substituents. Chemical shifts near δ 1.2–1.4 ppm (tert-butyl) and δ 3.0–3.5 ppm (N-methyl) are diagnostic .
- Chiral HPLC : Used to determine enantiomeric purity (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly when crystallized as a hydrochloride salt .
Q. What are the typical applications of this compound in academic research?
Methodological Answer: The compound serves as:
- A chiral auxiliary in asymmetric synthesis to induce stereoselectivity in C–C bond-forming reactions (e.g., aldol additions) .
- A precursor for pharmacologically active molecules , such as kinase inhibitors or GPCR modulators, where stereochemistry impacts bioactivity .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) during synthesis?
Methodological Answer:
- Chiral Resolution : Use preparative chiral HPLC or enzymatic kinetic resolution to separate enantiomers .
- Reaction Condition Tuning : Adjust temperature (−20°C to 25°C) and solvent polarity (e.g., THF vs. DCM) to favor kinetic over thermodynamic control .
- Catalytic Asymmetric Methods : Explore organocatalysts (e.g., proline derivatives) to directly form the (R)-configuration without resolution steps .
Q. How can low yields in the cyclization step be addressed?
Methodological Answer:
- Protecting Group Strategy : Replace tert-butyl with bulkier groups (e.g., trityl) to reduce steric hindrance during ring closure .
- Acid Catalyst Screening : Test Brønsted acids (e.g., HCl vs. TFA) to optimize protonation of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize side reactions .
Q. What mechanistic insights explain its role in asymmetric catalysis?
Methodological Answer: The tert-butyl group creates a rigid, sterically shielded environment that directs substrate approach. For example, in aldol reactions:
Q. How do structural modifications impact its physicochemical properties?
Methodological Answer:
- Solubility : Replacing the tert-butyl group with smaller substituents (e.g., isopropyl) increases aqueous solubility but reduces stereocontrol .
- Stability : Hydrochloride salts exhibit higher thermal stability (TGA decomposition >200°C) compared to free bases .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential HCl vapor release during salt formation .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
Methodological Answer:
- Reproducibility Checks : Verify reaction scales (microscale vs. bulk), purity of starting materials, and equipment calibration .
- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., over-methylation or ring-opening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
